![molecular formula C6H10N2O3 B3135871 2-[(2S)-3-oxopiperazin-2-yl]acetic acid CAS No. 405214-36-0](/img/structure/B3135871.png)

2-[(2S)-3-oxopiperazin-2-yl]acetic acid

Übersicht

Beschreibung

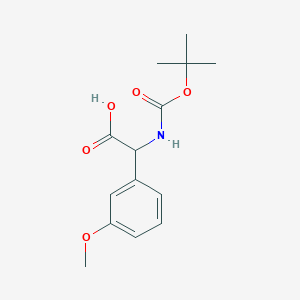

“2-[(2S)-3-oxopiperazin-2-yl]acetic acid” is a chemical compound with the CAS Number: 405214-33-7 . It has a molecular weight of 158.16 and its IUPAC name is (3-oxo-2-piperazinyl)acetic acid . The compound is stored in a dark place, sealed in dry, at 2-8°C . It is a solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Platelet Aggregation Inhibition

2-[(2S)-3-oxopiperazin-2-yl]acetic acid derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation, with some compounds showing potent inhibitory effects. For instance, 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid demonstrated both a potent inhibitory effect on platelet aggregation and a good dissociation between efficacy and bleeding side effects (Kitamura et al., 2001).

Synthesis of Oxopiperazino-β-lactams

The synthesis of fused oxopiperazino-β-lactams has been achieved via a highly diastereoselective Staudinger reaction. This process involved the reaction of functionalized ketenes with 5,6-dihydropyrazin-2(1H)-ones. The resultant 2-oxopiperazine-3-acetic acid derivatives were produced without epimerization and in good yields (Viso et al., 2006).

Novel Annelated 2-Oxopiperazines Synthesis

Research on the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides has led to the formation of novel annelated 2-oxopiperazines. This synthesis approach resulted in the formation of methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates (Svetlana et al., 2015).

Efficient Synthesis of Δ5-2-oxopiperazines

A highly efficient synthesis method for Δ5-2-oxopiperazines, both in solution phase and on solid support, has been established. This method utilized a Ugi four-component condensation reaction followed by N-acyliminium ion cyclization (Cheng et al., 2002).

Aldose Reductase Inhibition

(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, structurally related to this compound, have shown potent aldose reductase inhibitory action. This study also involved molecular docking simulations to identify key interactions responsible for high-affinity binding (Kučerová-Chlupáčová et al., 2020).

Bradykinin B1 Receptor Antagonism

3-Oxo-2-piperazinyl acetamides, related to the this compound structure, have been identified as potent bradykinin B1 receptor antagonists. These compounds exhibit improved in vitro potency and metabolic stability compared to previously described compounds (Chen et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Zukünftige Richtungen

While specific future directions for “2-[(2S)-3-oxopiperazin-2-yl]acetic acid” are not available in the retrieved data, there is ongoing research into related compounds. For example, a new non-steroidal anti-inflammatory drug (NSAID) with pronounced anti-inflammatory and analgesic activities and a very low toxicity is being developed . The main metabolite of this drug is synthesized from a compound similar to "this compound" .

Eigenschaften

IUPAC Name |

2-[(2S)-3-oxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJIRWKIYQMFBA-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H](N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)

![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)